molecular formula C18H17N3O2 B12806466 N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-88-7

N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12806466
CAS No.: 133626-88-7
M. Wt: 307.3 g/mol
InChI Key: FIEYWLUOTCEPCN-UHFFFAOYSA-N
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Description

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the ethylcarbonyl and propenyl groups. Common reagents used in these reactions include:

    Amines: for the formation of the benzodiazepine ring.

    Alkylating agents:

    Alkenes: for the addition of the propenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the propenyl group to an epoxide or other oxidized forms.

    Reduction: Hydrogenation of the propenyl group to form an ethyl group.

    Substitution: Replacement of the ethylcarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or m-chloroperbenzoic acid.

    Reducing agents: Such as hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of new benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a tool to study the function of benzodiazepine receptors and their role in various physiological processes.

Medicine

Potential medical applications include the development of new anxiolytic or sedative drugs. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound may enhance the effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

Uniqueness

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” stands out due to its unique structural features, such as the ethylcarbonyl and propenyl groups. These modifications may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines in terms of efficacy, safety, or specificity.

Properties

CAS No.

133626-88-7

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

11-propanoyl-6-prop-2-enylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C18H17N3O2/c1-3-12-20-14-9-5-6-10-15(14)21(16(22)4-2)17-13(18(20)23)8-7-11-19-17/h3,5-11H,1,4,12H2,2H3

InChI Key

FIEYWLUOTCEPCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC=C

Origin of Product

United States

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